molecular formula C13H15ClN4O B458415 N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea CAS No. 102974-11-8

N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea

Cat. No.: B458415
CAS No.: 102974-11-8
M. Wt: 278.74g/mol
InChI Key: WSWCGYJOTGGLDX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is a synthetic organic compound that features a chlorophenyl group and an imidazolylpropyl group linked by a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative, followed by the introduction of the imidazolylpropyl group. The reaction conditions may include:

  • Solvents such as dichloromethane or ethanol.
  • Catalysts like triethylamine or pyridine.
  • Temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, yield, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding nitro or hydroxyl derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(3-imidazol-1-ylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(3-Chlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.

Uniqueness

N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is unique due to the presence of both the chlorophenyl and imidazolylpropyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

102974-11-8

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea

InChI

InChI=1S/C13H15ClN4O/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19)

InChI Key

WSWCGYJOTGGLDX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCCN2C=CN=C2

Origin of Product

United States

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